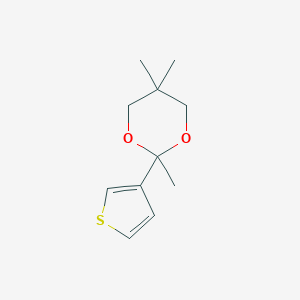
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane is an organic compound that features a thiophene ring substituted with a 2,5,5-trimethyl-1,3-dioxane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane typically involves the reaction of thiophene with 2,5,5-trimethyl-1,3-dioxane under specific conditions. One common method is the Grignard reaction, where a Grignard reagent such as 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride is used to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
科学研究应用
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the dioxane moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride: A Grignard reagent used in the synthesis of the target compound.
5,5-Dimethyl-1,3-dioxan-2-one: A structurally related compound with different reactivity and applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane: Another related compound with distinct chemical properties and uses.
Uniqueness
2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane is unique due to its combination of a thiophene ring and a dioxane moiety, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
属性
CAS 编号 |
138890-86-5 |
|---|---|
分子式 |
C11H16O2S |
分子量 |
212.31 g/mol |
IUPAC 名称 |
2,5,5-trimethyl-2-thiophen-3-yl-1,3-dioxane |
InChI |
InChI=1S/C11H16O2S/c1-10(2)7-12-11(3,13-8-10)9-4-5-14-6-9/h4-6H,7-8H2,1-3H3 |
InChI 键 |
KLMVIFDEFXGKPH-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)(C)C2=CSC=C2)C |
规范 SMILES |
CC1(COC(OC1)(C)C2=CSC=C2)C |
同义词 |
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















